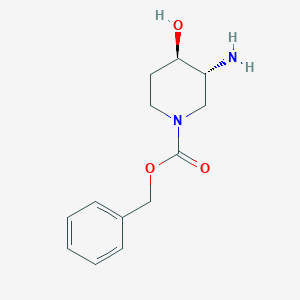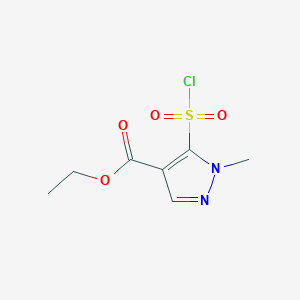
ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also features a chlorosulfonyl group (-SO2Cl) and a carboxylate ester group (-COOEt).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the chlorosulfonyl and ethyl carboxylate groups. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The chlorosulfonyl group would likely be attached at the 5-position of the ring, and the ethyl carboxylate at the 4-position. The 1-position of the ring would carry a methyl group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chlorosulfonyl group is a good leaving group, and could be displaced in nucleophilic substitution reactions. The ester could undergo hydrolysis, transesterification, and other typical ester reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it relatively polar, and the chlorosulfonyl group could make it reactive. However, without experimental data, it’s hard to provide specific properties.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and characterization of similar compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involve multi-component condensation reactions and various analytical techniques like FTIR, thermogravimetric analysis, UV-Vis, 1H NMR, and single-crystal X-ray diffraction studies (Viveka et al., 2016).
Applications in Heterocyclic Chemistry
- The compound and its derivatives play a significant role in heterocyclic chemistry. For instance, the reaction of substituted ethyl 5-aminopyrazole-4-carboxylates with methanesulfonyl chloride leads to the formation of new heterocycles, showcasing the compound's utility in synthesizing novel chemical structures (Coppo & Fawzi, 1997).
Role in Catalysed Cross-Coupling Reactions
- Derivatives of this compound, such as ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, are used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles. This indicates the compound's utility in facilitating complex organic reactions and synthesis processes (Arbačiauskienė et al., 2011).
Involvement in Crystal Structure Studies
- Studies on similar compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involve detailed crystal and molecular structure analyses, indicating the significance of such compounds in understanding molecular interactions and the stabilization of molecular structures (Achutha et al., 2017).
Exploration in Coordination Chemistry
- The synthesis and structural diversity of coordination polymers constructed from related compounds, like bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrate the compound's potential applications in coordination chemistry, contributing to the development of new materials with unique properties (Cheng et al., 2017).
Bioactive Derivative Synthesis and Properties
- Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a broad-spectrum bioactive derivative, has been synthesized and analyzed, demonstrating the compound's potential in creating bioactive molecules. Conformational analysis and molecular structure studies provide insights into the physical and chemical properties of such derivatives (Zhao & Wang, 2023).
Safety And Hazards
As with any chemical compound, handling ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate would require appropriate safety precautions. The specific hazards would depend on its reactivity and toxicity, which aren’t known without specific study.
Orientations Futures
Future studies could explore the synthesis, reactivity, and potential applications of this compound. For example, it could be interesting to study its reactivity towards different nucleophiles, or to explore whether it has any biological activity.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a detailed and accurate analysis, experimental data and specific literature would be necessary.
Propriétés
IUPAC Name |
ethyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPQVOSHELHKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450556 | |
| Record name | 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
88398-82-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-(chlorosulfonyl)-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



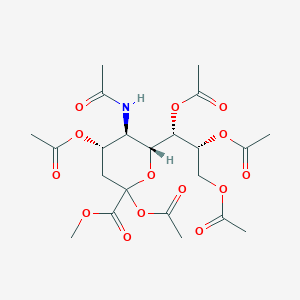
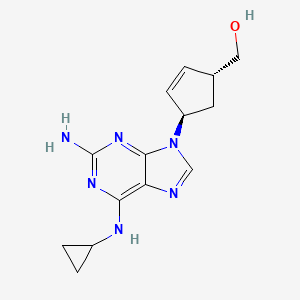
![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)

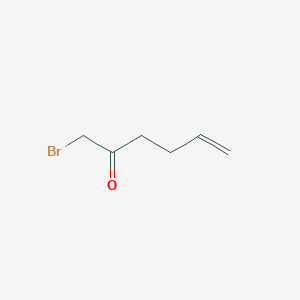
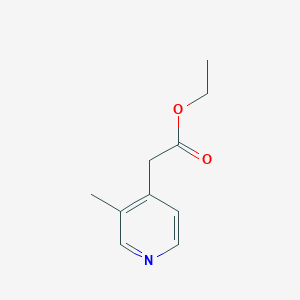

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)

![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)
